CP-424174

Cytokine Selectivity Inflammation Immunopharmacology

CP-424174 is a selective cytokine release inhibitory drug (CRID) that uniquely silences IL-1β maturation (IC50 = 210 nM) while leaving TNF-α and IL-6 levels unchanged—enabling a 30-fold reduction in IL-1β without confounding off-target cytokine suppression. Unlike direct NLRP3 inhibitors such as MCC950, it dually targets both NLRP3 and AIM2 inflammasomes by preventing ASC oligomerization. With established oral bioavailability and in vivo efficacy, it is optimal for chronic inflammation models and emerging diabetic neuropathy research. Substitution with generic CRIDs or NLRP3-only inhibitors is scientifically invalid due to its distinct selectivity and mechanism of action.

Molecular Formula C22H29ClN2O4S
Molecular Weight 453.0 g/mol
Cat. No. B1669492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-424174
SynonymsCP-424174;  CP 424174;  CP424174;  CP-424,174;  CP 424,174;  CP424,174.
Molecular FormulaC22H29ClN2O4S
Molecular Weight453.0 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1NC(=O)NS(=O)(=O)C2=CC=CC(=C2)C(C)(C)O)C(C)C)Cl
InChIInChI=1S/C22H29ClN2O4S/c1-13(2)18-11-16(23)12-19(14(3)4)20(18)24-21(26)25-30(28,29)17-9-7-8-15(10-17)22(5,6)27/h7-14,27H,1-6H3,(H2,24,25,26)
InChIKeyYRSBLSHMKVQWHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CP-424174: A Selective Inhibitor of IL-1β Post-Translational Processing for Inflammatory Research Procurement


CP-424174 is a synthetic diarylsulfonylurea compound [1] that acts as a selective cytokine release inhibitory drug (CRID) [2]. It is characterized by its ability to potently inhibit the stimulus-coupled post-translational processing of interleukin-1 beta (IL-1β), blocking the conversion of the 31-kDa pro-IL-1β to its mature, secreted 17-kDa form [1]. In vitro, it demonstrates an IC50 of 210 nM for IL-1β processing in human monocytes . Unlike direct NLRP3 inflammasome inhibitors, CP-424174 indirectly inhibits NLRP3 and is believed to also target the AIM2 inflammasome by preventing ASC oligomerization .

The Case Against Generic Substitution: Why In-Class CRIDs Are Not Interchangeable with CP-424174


Substituting CP-424174 with a generic CRID or another NLRP3-pathway inhibitor is scientifically invalid due to critical differences in selectivity and mechanism [1]. While several compounds can reduce IL-1β levels, CP-424174 achieves this with a unique selectivity profile, drastically reducing IL-1β without affecting other major pro-inflammatory cytokines like TNF-α and IL-6 [2]. This is in stark contrast to direct NLRP3 inhibitors like MCC950, which, despite being more potent at the target, may exhibit different downstream effects on the cytokine network [3]. Furthermore, its closely related analog, CP-412,245, differs by a single hydroxyl group, underscoring that even minor structural changes within this chemical class can result in significant variations in target engagement and biological outcome [4]. The quantitative evidence below delineates these non-interchangeable characteristics.

Quantitative Differentiation Guide for CP-424174 vs. Closest Analogs and Alternatives


Selective IL-1β Inhibition Over TNF-α and IL-6 vs. Broader CRID Activity

CP-424174 demonstrates a high degree of selectivity for inhibiting IL-1β over other pro-inflammatory cytokines, a key differentiator from some other CRIDs. In LPS-activated human monocytes, CP-424174 reduced mature IL-1β production by 30-fold, while levels of IL-6, TNF-α, and IL-1RA remained comparable to the untreated control [1].

Cytokine Selectivity Inflammation Immunopharmacology

Distinct Inflammasome Targeting Profile vs. Direct NLRP3 Inhibitor MCC950

Unlike the direct NLRP3 inhibitor MCC950 (IC50 ~7.5-8.1 nM), CP-424174 indirectly inhibits the NLRP3 inflammasome and is also capable of inhibiting the AIM2 inflammasome by preventing ASC oligomerization [1]. MCC950, in contrast, is highly specific for NLRP3 and does not inhibit AIM2, NLRC4, or NLRP1 [2].

Inflammasome NLRP3 AIM2 Mechanism of Action

Oral Bioavailability and In Vivo Efficacy Profile vs. In Vitro-Only Tools

CP-424174 is orally bioavailable and demonstrates in vivo efficacy, a key advantage over many research tools that are restricted to in vitro use. In mice, oral administration of CP-424174 resulted in selective inhibition of IL-1β production without affecting IL-6 and TNF-α [1]. It also inhibits ATP-induced IL-1α and IL-1β production in LPS-primed mouse peritoneal macrophages with ED50 values of 15 mg/kg and 14 mg/kg, respectively .

Oral Bioavailability In Vivo Pharmacology Murine Model

Validated Research and Industrial Applications for CP-424174 Procurement


Delineating IL-1β-Specific Signaling in Inflammatory Models

CP-424174 is optimally deployed in studies aiming to isolate the specific role of IL-1β in complex inflammatory cascades. Its ability to cause a 30-fold reduction in IL-1β while leaving IL-6 and TNF-α levels unchanged makes it a superior tool compared to broader-spectrum anti-inflammatory agents [1]. This allows for precise interrogation of IL-1β-dependent pathways in vitro (e.g., in LPS/ATP-stimulated human monocytes) without confounding effects from off-target cytokine suppression.

Investigating the Role of Dual NLRP3/AIM2 Inflammasome Inhibition

For research into sterile inflammation or conditions where both NLRP3 and AIM2 inflammasomes are implicated, CP-424174 provides a unique pharmacological profile [1]. Unlike the direct and selective NLRP3 inhibitor MCC950, CP-424174 can suppress AIM2-mediated responses . This makes it an invaluable tool for comparative mechanistic studies to dissect the contributions of these two distinct inflammasome pathways in disease models.

Preclinical In Vivo Studies of Chronic Inflammation

Due to its established oral bioavailability and in vivo efficacy [1], CP-424174 is well-suited for long-term preclinical studies in rodent models of chronic inflammatory diseases (e.g., arthritis, peritonitis). Its oral route of administration facilitates daily dosing without the stress and logistical challenges of repeated injections, providing a more translationally relevant and humane experimental approach.

Neuroinflammation Research in Diabetes-Related Models

Recent research demonstrates CP-424174's utility in novel applications beyond classical immunology. In a study of diabetes-induced cortical neuritic dystrophy (CND), CP-424174 was shown to inhibit high-glucose-induced neuritic dystrophy in vitro, likely by disrupting the ASC-RTN3 interaction [1]. This highlights its potential as a tool for investigating the role of inflammasome pathways in diabetic neuropathology and related cognitive dysfunction models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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